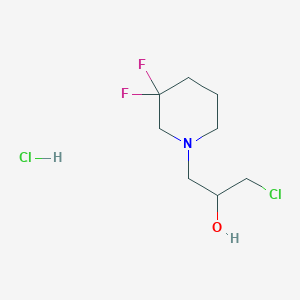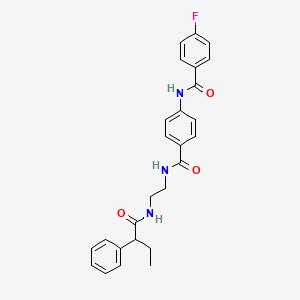![molecular formula C12H11N3O2S B2409454 [1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea CAS No. 325699-54-5](/img/structure/B2409454.png)
[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[1-(1,3-Dioxoinden-2-yl)ethylideneamino]thiourea” is a chemical compound with the molecular formula C12H11N3O2S . It’s listed in databases like PubChem, indicating its relevance in scientific research .
Molecular Structure Analysis
The molecular structure of “this compound” involves a thiourea group attached to a 1,3-dioxoindene moiety . Thiourea derivatives are known for their tendency for the formation of intra- and intermolecular hydrogen bonding, wherein the N-H proton-donor groups and predominantly sulfur atoms are engaged .Scientific Research Applications
Anticancer Activity
New thiourea derivatives have been synthesized and shown to exhibit significant anticancer activity. For instance, certain compounds demonstrated strong antitumor effects on cancer cell lines such as HepG2, HCT116, and MCF-7, surpassing the effectiveness of the standard drug doxorubicin. These compounds were also non-cytotoxic toward normal cell lines, indicating a targeted action against cancer cells. The mechanisms involved in their anticancer properties were explored through EGFR inhibition assessment, apoptosis analysis, and the study of their effects on mitochondrial apoptosis pathway proteins like Bax and Bcl-2 (Al-Harbi, El-Sharief, & Abbas, 2019).
Binding Study with Metal Cations
Thiourea derivatives have shown affinity towards various metal cations. In a study, a new thiourea derivative showed good binding with metal cations such as Fe2+, Hg2+, Ag+, and Cu2+. This implies potential applications in areas like metal ion sensing or in the development of new materials with specific metal-binding properties (Zakariah et al., 2016).
FMO-Dependent Bioactivation
Thioureas are known to be oxygenated by flavin-containing monooxygenases (FMOs), forming reactive compounds like sulfenic acids. These compounds can react with glutathione and drive oxidative stress through a redox cycle, making them relevant in studies of lung toxicity and other areas where bioactivation of xenobiotics is of interest (Henderson et al., 2004).
Antimicrobial Properties
While studying new thiourea derivatives, no significant inhibition of bacteria and fungi was noted. This suggests limited antimicrobial properties for these compounds, an important finding for research in antibiotic resistance and drug development (Ahyak et al., 2016).
Enantioselective Catalysis
Primary amine-thiourea derivatives have been used as catalysts for the conjugate addition of ketones to nitroalkenes. This application is particularly relevant in the field of asymmetric synthesis, highlighting the potential of thiourea derivatives in enantioselective catalysis (Huang & Jacobsen, 2006).
Synthesis of New Benzothiazole Derivatives
The synthesis of N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds through cyclization of unsymmetrical thioureas has been explored. These compounds have been evaluated for anti-tumor activity, showing promising results in cytotoxicity against various cancer cell lines (Eshghi et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
[1-(1,3-dioxoinden-2-yl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c1-6(14-15-12(13)18)9-10(16)7-4-2-3-5-8(7)11(9)17/h2-5,9H,1H3,(H3,13,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXHYMKUQQXMLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]morpholine](/img/structure/B2409371.png)

![N-benzhydryl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2409375.png)
![Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate](/img/structure/B2409376.png)

![N-(4-methylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2409379.png)




![2-hydrazinyl-3-[2-(pyrrolidin-1-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2409389.png)
![7-benzyl-N-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2409390.png)
![3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2409393.png)

